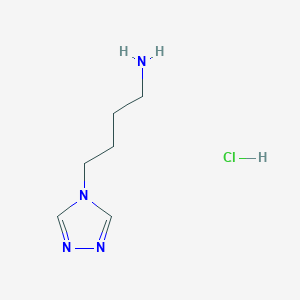

4-(4H-1,2,4-triazol-4-yl)butan-1-amine hydrochloride

Beschreibung

4-(4H-1,2,4-Triazol-4-yl)butan-1-amine hydrochloride is a small organic molecule featuring a 1,2,4-triazole ring substituted at the 4-position with a butan-1-amine chain, which is protonated as a hydrochloride salt. The butan-1-amine chain provides flexibility and basicity, making the compound suitable for applications in medicinal chemistry (e.g., as a ligand or pharmacophore) or materials science.

Eigenschaften

IUPAC Name |

4-(1,2,4-triazol-4-yl)butan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4.ClH/c7-3-1-2-4-10-5-8-9-6-10;/h5-6H,1-4,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTUJZAPGPPDBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=CN1CCCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 4-(4H-1,2,4-triazol-4-yl)butan-1-amine hydrochloride typically involves the reaction of 4-(4H-1,2,4-triazol-4-yl)butan-1-amine with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .

Analyse Chemischer Reaktionen

4-(4H-1,2,4-triazol-4-yl)butan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the triazole ring can be substituted with different functional groups under appropriate conditions.

Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol. Reaction conditions often involve controlled temperature and pressure to optimize yield and purity.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Wissenschaftliche Forschungsanwendungen

Chemistry

This compound serves as a versatile building block in organic synthesis. It is employed in the development of more complex molecules and acts as a reagent in various chemical reactions, including oxidation and reduction processes. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups into the triazole ring.

Biological Activities

Research indicates that 4-(4H-1,2,4-triazol-4-yl)butan-1-amine hydrochloride exhibits significant biological activities:

- Antimicrobial Properties: Studies have shown that derivatives of triazole compounds possess broad-spectrum antibacterial activity. For instance, compounds derived from triazoles have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Candida albicans .

- Antioxidant Activity: The antioxidant capabilities of triazole derivatives have been quantified using assays like DPPH and ABTS. These studies highlight their potential to combat oxidative stress-related diseases .

Medicinal Applications

The therapeutic potential of this compound is being actively explored:

- Anticancer Research: Triazole derivatives have been investigated for their anticancer properties. The unique mechanism of action attributed to the triazole ring enhances their efficacy against various cancer cell lines .

- Drug Development: Ongoing research aims to evaluate the safety profiles and drug-likeness of these compounds for potential use in antibiotic therapies. Molecular docking studies have indicated promising interactions with bacterial enzyme targets, suggesting a mechanistic basis for their antibacterial action .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives, including 4-(4H-1,2,4-triazol-4-yl)butan-1-amine hydrochloride. The results showed significant activity against a range of pathogens, with some derivatives exhibiting MIC values comparable to standard antibiotics .

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant properties of triazole derivatives synthesized from nalidixic acid. The study quantified antioxidant activity using DPPH and ABTS assays, revealing that certain compounds had IC50 values indicating strong antioxidant potential .

Wirkmechanismus

The mechanism of action of 4-(4H-1,2,4-triazol-4-yl)butan-1-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 4-(4H-1,2,4-triazol-4-yl)butan-1-amine hydrochloride and related compounds:

Key Comparisons :

Structural Variations :

- Chain Length and Substitution : The target compound’s butan-1-amine chain offers intermediate length between the ethyl/propyl chains in 3a/3b and the shorter ethylamine in . Longer chains (e.g., 3b) enhance lipophilicity but may reduce aqueous solubility .

- Triazole Position : Substitution at the triazole 4-position (target compound) vs. 3-position () alters electronic properties and hydrogen-bonding capacity, affecting receptor binding .

Physicochemical Properties: Melting Points: The phenoxy-linked 3a has a defined m.p. (105–106°C), while HCl salts generally exhibit higher melting points due to ionic interactions . Solubility: Dihydrochloride salts () likely have superior water solubility compared to mono-HCl salts.

Functional Group Impact: Amine vs. Carboxylic Acid: The target compound’s amine group enables protonation at physiological pH, enhancing bioavailability, whereas carboxylic acid derivatives () may act as chelators or hydrogen-bond donors .

Spectral Signatures :

- 1H-NMR : Tertiary amines (e.g., 3a) show upfield shifts for alkyl groups (δ 1.25 for CH3), while primary amines (target compound) exhibit broader peaks due to exchangeable protons .

Applications: Phenoxy-linked analogs (3a, 3b) are explored for anticancer activity, while shorter-chain amines () may serve as building blocks for bioactive molecules .

Research Findings and Trends

- Biological Activity : Triazole-amine hybrids are frequently investigated for CNS activity (e.g., serotonin receptor modulation) due to their ability to cross the blood-brain barrier .

- Synthetic Flexibility : The triazole core allows modular functionalization, enabling rapid optimization of pharmacokinetic properties .

Biologische Aktivität

4-(4H-1,2,4-triazol-4-yl)butan-1-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and various applications in research and medicine.

- Molecular Formula : C6H13ClN4

- Molecular Weight : 176.65 g/mol

- CAS Number : 1354950-97-2

The compound is a derivative of the triazole class, which is known for its diverse biological activities, including antifungal and antibacterial properties.

The biological activity of 4-(4H-1,2,4-triazol-4-yl)butan-1-amine hydrochloride is primarily linked to its interaction with specific enzymes and receptors in biological systems. Research indicates that triazole derivatives often exhibit activity against dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular replication.

Key Insights from Research :

- DHFR Inhibition : Some triazole derivatives have been shown to inhibit DHFR effectively. For instance, molecular modeling studies suggest that specific amino acids play a critical role in binding to this enzyme, which may be applicable to the activity of 4-(4H-1,2,4-triazol-4-yl)butan-1-amine hydrochloride .

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties. It is hypothesized that the presence of the triazole ring enhances its ability to disrupt microbial growth, similar to other triazole compounds .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of 4-(4H-1,2,4-triazol-4-yl)butan-1-amine hydrochloride. Studies have shown varying degrees of effectiveness against different bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Comparison with Standard Antibiotic |

|---|---|---|

| Staphylococcus aureus | 15 | Comparable to gentamicin |

| Escherichia coli | 12 | Comparable to ciprofloxacin |

These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents.

Antitumor Activity

Preliminary studies indicate that derivatives of triazole compounds possess antitumor properties. The mechanism may involve the inhibition of cancer cell proliferation through interference with critical metabolic pathways .

Case Studies

Several case studies have explored the biological effects of compounds similar to 4-(4H-1,2,4-triazol-4-yl)butan-1-amine hydrochloride:

- Study on Antitumor Activity : A series of substituted triazoles were tested for cytotoxicity against various cancer cell lines. Results indicated significant growth inhibition in cell lines treated with triazole derivatives, suggesting a promising avenue for cancer treatment .

- Antimicrobial Efficacy Evaluation : In vitro studies demonstrated that certain triazole compounds exhibited potent antibacterial effects comparable to established antibiotics like ciprofloxacin and gentamicin. These findings underscore the therapeutic potential of this class of compounds in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(4H-1,2,4-triazol-4-yl)butan-1-amine hydrochloride, and what reaction conditions ensure high yield and purity?

- Methodology : Synthesis typically involves multi-step reactions starting from aromatic precursors. For triazole-containing compounds, common approaches include:

- Cyclocondensation : Reacting hydrazine derivatives with nitriles or carboxylic acids under acidic or basic conditions.

- Hydrochloride Salt Formation : Treating the free base with HCl in solvents like ethanol or water, followed by recrystallization for purification .

- Key Conditions : Temperature control (e.g., reflux at 80–100°C), solvent selection (e.g., ethanol for solubility), and catalysts (e.g., acetic acid for cyclization) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use - and -NMR to confirm the triazole ring and alkylamine backbone. Aromatic protons in the triazole ring appear as singlet peaks (~8–9 ppm), while the butan-1-amine chain shows characteristic splitting patterns .

- IR Spectroscopy : Identify N-H stretching (3200–3400 cm) and triazole ring vibrations (1500–1600 cm) .

- HPLC/MS : Validate purity and molecular weight using reverse-phase chromatography coupled with mass spectrometry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity against specific targets (e.g., antimicrobial or anticancer)?

- Methodology :

- Derivatization : Synthesize analogs via Schiff base formation (e.g., reacting the amine with aldehydes) or Mannich reactions to introduce substituents that modulate electronic or steric properties .

- Biological Assays : Test derivatives against panels of cancer cell lines (e.g., MTT assay) or microbial strains (e.g., MIC determination). Compare activity trends with substituent electronic parameters (Hammett constants) .

- Case Study : In related triazole derivatives, electron-withdrawing groups on aromatic rings enhanced antimicrobial activity by 2–4 fold .

Q. What strategies resolve contradictions in bioactivity data across different experimental models (e.g., in vitro vs. in silico predictions)?

- Methodology :

- Dose-Response Validation : Repeat assays with standardized protocols to rule out variability in cell viability or bacterial load .

- Computational Refinement : Use molecular docking (e.g., AutoDock Vina) to reassess binding poses if in vitro results conflict with predicted target interactions. Adjust force field parameters to account for protonation states of the hydrochloride salt .

- Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., solvent effects on compound solubility) .

Q. How can computational chemistry predict the compound’s interaction with novel biological targets (e.g., kinases or GPCRs)?

- Methodology :

- Molecular Dynamics (MD) Simulations : Model the compound’s binding stability in target active sites using software like GROMACS. Include explicit water molecules and physiological pH conditions .

- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds between the triazole N-atoms and catalytic residues) using tools like PharmaGist .

- Case Study : For triazole-based HIV-1 inhibitors, MD simulations revealed that prolonged residence time in the binding pocket correlated with experimental IC values .

Methodological Challenges and Solutions

Q. What purification techniques are optimal for removing byproducts (e.g., unreacted triazole precursors) during synthesis?

- Methodology :

- Column Chromatography : Use silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) to separate polar impurities .

- Recrystallization : Dissolve the crude product in hot ethanol, then cool to 4°C to precipitate pure hydrochloride salt .

- Analytical Monitoring : Track purity at each step via TLC (R = 0.3–0.5 in ethyl acetate/hexane) .

Q. How can researchers validate the compound’s stability under physiological conditions (e.g., in cell culture media)?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.